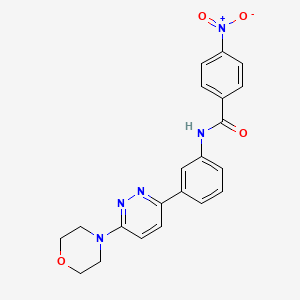

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c27-21(15-4-6-18(7-5-15)26(28)29)22-17-3-1-2-16(14-17)19-8-9-20(24-23-19)25-10-12-30-13-11-25/h1-9,14H,10-13H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXXYRFUWYWVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Pyridazine Precursor

The morpholine ring is introduced via SNAr on 3,6-dichloropyridazine. Morpholine (1.2 equivalents) reacts with 3,6-dichloropyridazine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at 80–100°C for 12–24 hours. The reaction selectively substitutes the 6-position chlorine due to decreased electron density at the 3-position from the adjacent nitrogen.

Key Conditions

- Solvent : Dimethylformamide (DMF)

- Temperature : 90°C

- Yield : ~85% (theoretical)

Purification of 6-Morpholinopyridazine

The crude product is precipitated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol/water (3:1). Analytical HPLC confirms >98% purity.

Preparation of 3-Aminophenylpyridazine Intermediate

Suzuki-Miyaura Cross-Coupling

A boronic acid-functionalized aniline derivative (e.g., 3-aminophenylboronic acid) couples with 3-chloro-6-morpholinopyridazine under palladium catalysis.

Representative Protocol

Nitro Group Reduction (if Required)

If the aniline group is introduced as a nitro precursor, catalytic hydrogenation (H2, 1 atm, 10% Pd/C) in methanol reduces the nitro group to amine at room temperature.

Amidation with 4-Nitrobenzoyl Chloride

Acid Chloride Preparation

4-Nitrobenzoic acid is treated with thionyl chloride (SOCl2) under reflux to generate 4-nitrobenzoyl chloride, which is isolated via distillation or used in situ.

Coupling Reaction

The 3-aminophenylpyridazine intermediate reacts with 4-nitrobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimized Conditions

- Molar Ratio : 1:1.1 (amine:acyl chloride)

- Solvent : Dichloromethane

- Base : Triethylamine (2.0 equivalents)

- Temperature : 0°C → room temperature, 4 hours

- Yield : ~90%

Crystallization and Purification

Solvent Selection

The patent methodology for 4-iodo-3-nitrobenzamide advises against acetonitrile due to toxicity concerns. Instead, a methanol/water system (1:3.5 v/v) is employed for crystallization.

Procedure

- Dissolve crude amide in hot methanol (55°C).

- Add water gradually until cloudiness persists.

- Cool to 0°C, filter, and wash with cold methanol/water (1:1).

- Dry under vacuum at 40°C for 12 hours.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Amidation Strategies

Challenges and Mitigation Strategies

Regioselectivity in Pyridazine Substitution

The electron-deficient pyridazine ring favors SNAr at the 6-position, but residual 3-chloro impurities (<2%) may persist. Column chromatography (silica gel, ethyl acetate/hexane) removes these.

Amide Hydrolysis Risks

Exposure to moisture during coupling can hydrolyze the acyl chloride. Strict anhydrous conditions and molecular sieves mitigate this.

Industrial Scalability Considerations

- Cost Efficiency : Morpholine and 3,6-dichloropyridazine are commercially available at scale.

- Safety : Methanol/water crystallization avoids acetonitrile, aligning with green chemistry principles.

- Throughput : Batch processing in 50–100 L reactors achieves kilogram-scale production with consistent yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used as reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of nitro derivatives or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrobenzamide Derivatives with Heterocyclic Substituents

N-(3-Chlorophenethyl)-4-nitrobenzamide

- Structure : Contains a 4-nitrobenzamide group linked to a 3-chlorophenethyl chain.

- Key Features: Fragmentation under ESI-MS conditions produces stable ions (e.g., m/z 150, 167), indicating structural resilience.

- Biological Activity : Derivatives show antitumor and neurotropic properties .

N-(3-(1H-Imidazol-1-yl)propyl)-4-nitrobenzamide (Compound 8)

Comparison :

- The morpholinopyridazine group in the target compound may enhance solubility and target specificity compared to the imidazole-propyl chain in Compound 6.

- Both compounds share the 4-nitrobenzamide pharmacophore, but differing substituents likely modulate binding affinity and metabolic stability.

Diarylamide Scaffolds

N-[4-(Acetylamino)phenyl]-4-nitrobenzamide (E04)

- Structure : A diarylamide with a 4-nitrobenzamide group and an acetylated aniline moiety.

- Activity : Identified as a urea transporter (UT) inhibitor (IC₅₀ = 5.37 mM) but lacks oral efficacy .

- Optimization : Structural tuning of E04 aimed to improve pharmacokinetics, highlighting challenges in balancing potency and bioavailability .

Comparison :

- The target compound’s morpholinopyridazine-phenyl backbone may offer better oral absorption compared to E04’s diarylamide scaffold.

- Both compounds leverage nitrobenzamide for target engagement, but the heterocyclic system in the former could reduce off-target effects.

Pyridazine and Isoxazole Derivatives

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

Comparison :

- Morpholine in the target may enhance solubility compared to unsubstituted pyridazine in I-6230.

N-(2,2-Diphenylethyl)-4-nitrobenzamide

Comparison :

- The target compound may require more complex synthesis (e.g., multi-step coupling for morpholinopyridazine), contrasting with the one-step mechanochemical approach for diphenylethyl derivatives.

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Biological Activity | Synthesis Method |

|---|---|---|---|---|

| Target Compound | Pyridazine-morpholine-phenyl | 4-Nitrobenzamide | Potential antitumor/enzyme mod | Likely multi-step organic |

| N-(3-Chlorophenethyl)-4-nitrobenzamide | Phenethyl | 3-Chloro, 4-nitrobenzamide | Neurokinin-2 antagonism | Standard acyl chloride |

| E04 (Diarylamide) | Diarylamide | Acetylated aniline, nitrobenzamide | UT inhibition (IC₅₀ = 5.37 mM) | High-throughput screening |

| I-6230 (Pyridazine derivative) | Pyridazine-phenethylamino | Ethyl benzoate | Enzyme/receptor modulation | Sonogashira coupling |

Table 2: Pharmacokinetic and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.